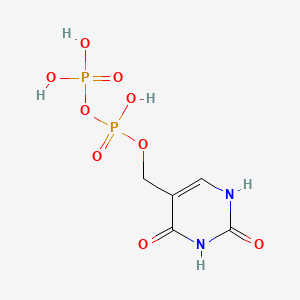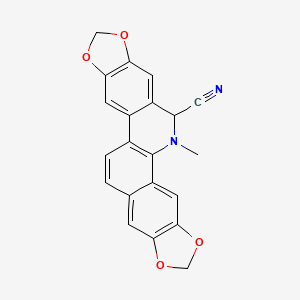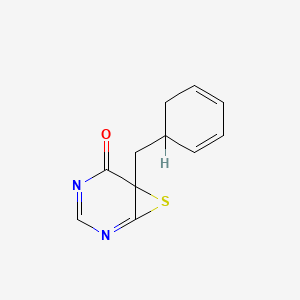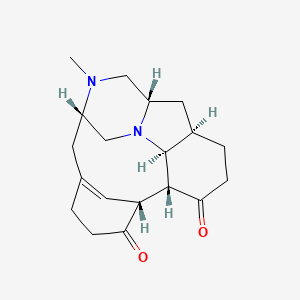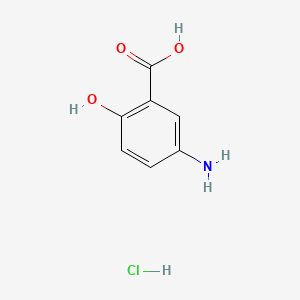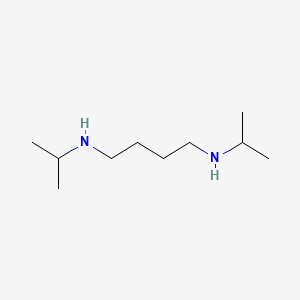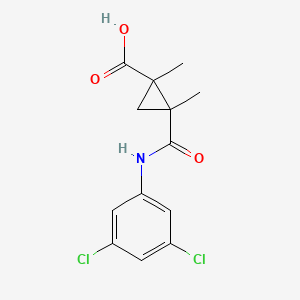
2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid is a monocarboxylic acid that is cyclopropanecarboxylic acid substituted by methyl groups at positions 1 and 2 and a 3,5-dichlorophenylcarbamoyl group at position 2. It is an anilide, a dichlorobenzene, a member of cyclopropanes and a monocarboxylic acid. It derives from a cyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
Analytical Methodologies
A study developed a method for determining various compounds, including related cyclopropane carboxylic acids, in human urine. This method, which involves solid-phase extraction and gas chromatography-tandem mass spectrometry, is significant for monitoring human exposure to certain chemicals (Arrebola et al., 1999).
Synthesis and Characterization
Research has been conducted on the synthesis of 2,2-dimethylcyclopropane carboxylic acid, an important intermediate for medicaments and pesticides. The study summarized different synthesis routes and evaluated them, providing valuable information for chemical synthesis and industrial applications (Li Gong, 2007).
Biomonitoring and Environmental Studies
A method for measuring metabolites of synthetic pyrethroid insecticides in human urine was described in a study. This method is crucial for assessing human exposure to these insecticides, which are structurally related to the specified cyclopropane carboxylic acid (Baker et al., 2004).
Pharmaceutical Applications
Chen Xin-zhi's study on the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid is noteworthy. This compound is a key intermediate for Cilastatin, a notable inhibitor of dehydropeptidase-I. This research provides insights into the pharmaceutical applications and synthesis of cyclopropane-based compounds (Chen Xin-zhi, 2005).
Material Science and Engineering
In material science, a study on the preparation of glycosyl esters of cyclopropane carboxylic acids, including 2,2-dimethylcyclopropane carboxylic acid, was conducted. This research is relevant for understanding the biological activity and potential applications of these compounds in various fields (Tian Li, 2009).
Propiedades
Número CAS |
71937-45-6 |
|---|---|
Nombre del producto |
2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C13H13Cl2NO3 |
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
2-[(3,5-dichlorophenyl)carbamoyl]-1,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H13Cl2NO3/c1-12(6-13(12,2)11(18)19)10(17)16-9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
KIHJEJVWUXTXPZ-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
CC1(CC1(C)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



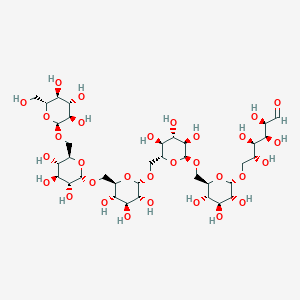
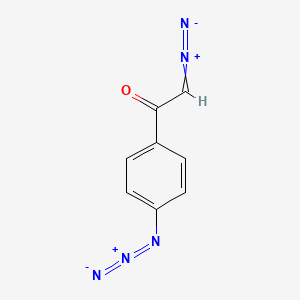
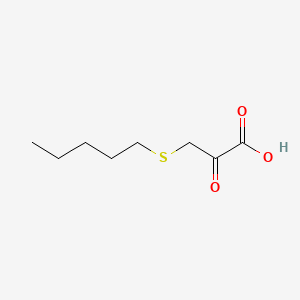
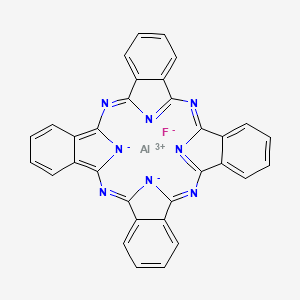
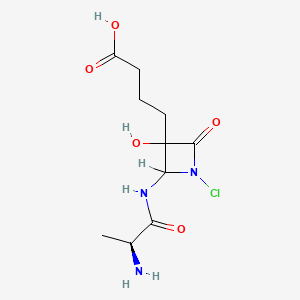
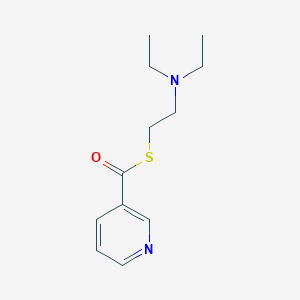
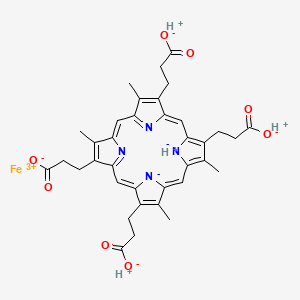
![1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,6a,7,9a,10,10a,10b,11,12,12a-octadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2-diol](/img/structure/B1201384.png)
